N-(4-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H27ClN4O3S and its molecular weight is 462.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antiviral Applications
Quinazolinone derivatives have been investigated for their potential antimicrobial and antiviral activities. For instance, a study on new quinazolines demonstrated significant antibacterial and antifungal effects against various pathogens, suggesting the utility of quinazolinone compounds in developing new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007). Another research found a novel anilidoquinoline derivative to exhibit therapeutic efficacy against Japanese encephalitis through antiviral and antiapoptotic effects (Ghosh, J., et al., 2008).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been studied for their anti-inflammatory and analgesic properties. A research effort into quinazolinyl acetamides highlighted compounds with promising analgesic and anti-inflammatory activities, offering a potential avenue for the development of new therapeutic agents in this area (Alagarsamy, V., et al., 2015).
Antitumor Activity
Some quinazolinone compounds have shown potential in antitumor activity. A study on 3-benzyl-4(3H)quinazolinone analogues revealed broad-spectrum antitumor activity, suggesting the importance of this chemical structure in cancer research (Al-Suwaidan, I. A., et al., 2016).
Structural Studies and Molecular Docking
Research into the structural aspects of quinazolinone derivatives has provided insights into their chemical properties and potential interactions with biological targets. For example, a study on the synthesis and molecular docking of quinazolinone analogs highlighted their binding affinity with Sortase A of Staphylococcus aureus, indicating potential for designing antimicrobial agents (Rajasekaran, S., & Rao, G. K., 2015).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3S/c23-16-5-7-17(8-6-16)24-20(28)15-31-21-18-3-1-2-4-19(18)27(22(29)25-21)10-9-26-11-13-30-14-12-26/h5-8H,1-4,9-15H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSZIKAPGYGBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.